(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride
Overview
Description
“(6-Amino-2,3-dichlorobenzyl)amine dihydrochloride” is a chemical compound with the molecular formula C7H8Cl2N2. It’s available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with two chlorine atoms and an amino group. The benzyl position of the ring is also substituted with an amino group .Physical and Chemical Properties Analysis
Amines generally have high melting points due to their ionic properties . They are usually soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Scientific Research Applications
Antimalarial Activity
A study synthesized derivatives of 2,5-dichlorobenzo[c][2,7]naphthyridine, starting from pyridone and tested these compounds for antimalarial activity against Plasmodium falciparum strains. The highest activity was shown by one of the derivatives, demonstrating potential in antimalarial research (Görlitzer et al., 2006).
Biomedical Applications
Aminated polysaccharides, specifically 6-amino-6-deoxy-cellulose derivatives, were synthesized and investigated for their potential in biomedical applications. These derivatives show promise due to their targeted properties like solubility and miscibility, important for drug delivery systems (Fox & Edgar, 2012).
Synthetic Methodologies
The development of metal-free photoredox strategies for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives showcases the importance of (6-Amino-2,3-dichlorobenzyl)amine dihydrochloride in synthetic chemistry, enabling the functionalization of alkynes and synthesis of complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Material Science
The synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups derived from amino acids illustrate the compound's utility in creating new materials for medical and pharmacological applications, showing enhanced cellular response and potential for drug conjugation (Deng et al., 2009).
Properties
IUPAC Name |
2-(aminomethyl)-3,4-dichloroaniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c8-5-1-2-6(11)4(3-10)7(5)9;;/h1-2H,3,10-11H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUXAEGOQJQTJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)CN)Cl)Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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